4,6-Di-tert-butyl-2-chloro-3-methylphenol
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Overview
Description
4,6-Di-tert-butyl-2-chloro-3-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups, a chlorine atom, and a methyl group attached to a phenolic ring. This compound is known for its stability and is used in various industrial applications due to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2-chloro-3-methylphenol typically involves the alkylation of phenol with tert-butyl groups. The process can be carried out using isobutene in the presence of a catalyst such as aluminum phenoxide. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,6-Di-tert-butyl-2-chloro-3-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4,6-Di-tert-butyl-2-chloro-3-methylphenol has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed as an additive in lubricants, fuels, and other industrial products to enhance stability and shelf life
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butyl-2-chloro-3-methylphenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can easily donate hydrogen atoms. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its rapid degradation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties but lacks the chlorine and methyl groups.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A compound with similar structural features but includes a benzotriazole moiety.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
4,6-Di-tert-butyl-2-chloro-3-methylphenol is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and stability. The combination of these functional groups makes it a versatile compound with a wide range of applications in various fields .
Properties
CAS No. |
6319-31-9 |
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Molecular Formula |
C15H23ClO |
Molecular Weight |
254.79 g/mol |
IUPAC Name |
4,6-ditert-butyl-2-chloro-3-methylphenol |
InChI |
InChI=1S/C15H23ClO/c1-9-10(14(2,3)4)8-11(15(5,6)7)13(17)12(9)16/h8,17H,1-7H3 |
InChI Key |
CIAHODRPDSCRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)Cl |
Origin of Product |
United States |
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